![molecular formula C27H43ClO4 B14210936 3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride CAS No. 827624-76-0](/img/structure/B14210936.png)
3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride is an organic compound with the molecular formula C27H43ClO4. This compound is characterized by the presence of three hexyloxy groups attached to a phenyl ring, which is further connected to a prop-2-enoyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride typically involves the reaction of 3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoic acid+SOCl2→3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Addition Reactions: The double bond in the prop-2-enoyl moiety can undergo addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The phenyl ring and the double bond can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, hydrogen halides
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Halogenated Compounds: Formed by addition reactions with halogens
Wissenschaftliche Forschungsanwendungen
3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of polymers and advanced materials.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: Employed in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in organic synthesis and biochemical applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2,3,4-Tris(methoxy)phenyl]prop-2-enoyl chloride
- 3-[2,3,4-Tris(ethoxy)phenyl]prop-2-enoyl chloride
- 3-[2,3,4-Tris(butyloxy)phenyl]prop-2-enoyl chloride
Uniqueness
3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride is unique due to the presence of hexyloxy groups, which impart specific steric and electronic properties to the molecule. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its methoxy, ethoxy, and butyloxy analogs.
Eigenschaften
CAS-Nummer |
827624-76-0 |
|---|---|
Molekularformel |
C27H43ClO4 |
Molekulargewicht |
467.1 g/mol |
IUPAC-Name |
3-(2,3,4-trihexoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C27H43ClO4/c1-4-7-10-13-20-30-24-18-16-23(17-19-25(28)29)26(31-21-14-11-8-5-2)27(24)32-22-15-12-9-6-3/h16-19H,4-15,20-22H2,1-3H3 |
InChI-Schlüssel |
JUOAWWCZNSMSPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C(C(=C(C=C1)C=CC(=O)Cl)OCCCCCC)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


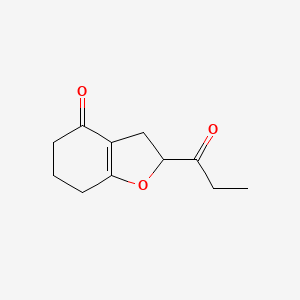
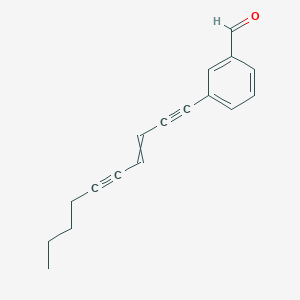
![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)



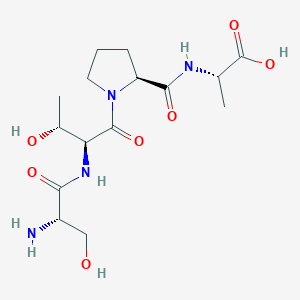
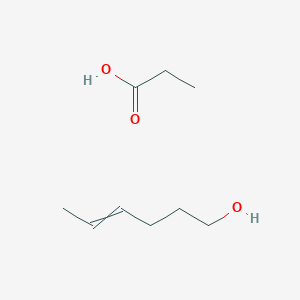

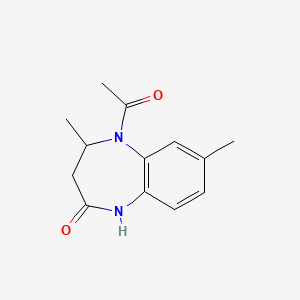

![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14210919.png)
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)
